methyl[(2R)-oxolan-2-ylmethyl]amine
Overview
Description
“Methyl[(2R)-oxolan-2-ylmethyl]amine” is a chemical compound with the CAS Number: 1283095-81-7 . Its IUPAC name is N-methyl[(2R)-tetrahydro-2-furanyl]methanamine . It has a molecular weight of 115.18 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of amines like “methyl[(2R)-oxolan-2-ylmethyl]amine” can be achieved through various methods. One such method involves the direct catalytic coupling of methanol with amines . Another method involves the use of simple and readily available aromatic methyl ketones .
Molecular Structure Analysis
The InChI code for “methyl[(2R)-oxolan-2-ylmethyl]amine” is 1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 . This indicates that the compound has a specific arrangement of atoms and bonds.
Chemical Reactions Analysis
Amines are known to be good nucleophiles and can undergo various reactions . For instance, they can react with aldehydes and ketones to form imine derivatives . They can also react with acid chlorides to form amides .
Physical And Chemical Properties Analysis
“Methyl[(2R)-oxolan-2-ylmethyl]amine” is a liquid at room temperature . It has a molecular weight of 115.18 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Environmental and Industrial Applications
Sustainable Solvent Alternatives : Vincent Rapinel et al. (2020) discussed the properties and applications of 2-methyloxolane (2-MeOx), a bio-based solvent similar in structure to "methyl[(2R)-oxolan-2-ylmethyl]amine", highlighting its potential as an environmentally and economically viable alternative to conventional petroleum-based solvents for the extraction of lipophilic foodstuff and natural products. This review presents 2-MeOx as a promising candidate for green chemistry applications, emphasizing its efficient solvent power, lower toxicity, and reduced environmental impact compared to traditional solvents like hexane (Rapinel, Claux, Abert-Vian, McAlinden, Bartier, Patouillard, Jacques, & Chemat, 2020).
Biogenic Amine Metabolism and Health Implications
Biogenic Amines in Foods : A. Önal (2007) reviewed current analytical methods for the determination of biogenic amines in foods, which are organic bases found in various food items and have significant health implications due to their toxicity. This review underscores the importance of detecting and quantifying biogenic amines to ensure food safety and prevent food poisoning episodes (Önal, 2007).
Advanced Materials and Chemical Synthesis
Functionalized Metal–Organic Frameworks : Yichao Lin, Chunlong Kong, and Liang Chen (2016) reviewed the syntheses, structures, and properties of amine-functionalized metal–organic frameworks (MOFs), highlighting the benefits of amino functionality towards potential applications such as CO2 capture. The incorporation of amino groups into MOFs can significantly enhance their performance in gas separation and storage, demonstrating the versatility of amine-functionalization in material science (Lin, Kong, & Chen, 2016).
Biomedical Applications
Biogenic Amine Detection for Food Safety : J. M. Landete, B. de Las Rivas, Á. Marcobal, and R. Muñoz (2007) discussed molecular methods for the detection of biogenic amine-producing bacteria on foods. Given the health risks associated with high levels of biogenic amines, such as histamine and tyramine, in food products, this research emphasizes the need for rapid and accurate detection techniques to prevent biogenic amine accumulation and ensure food safety (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).
Safety And Hazards
The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
N-methyl-1-[(2R)-oxolan-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDVVHGQMPPEI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[(2R)-oxolan-2-ylmethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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